molecular formula C17H9F3N2O2 B3717434 2-[4-(trifluoromethyl)phenyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one

2-[4-(trifluoromethyl)phenyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B3717434
M. Wt: 330.26 g/mol
InChI Key: MFOXSTRHEAEKMI-UHFFFAOYSA-N
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Description

2-4-(trifluoromethyl)phenylbenzofuro[3,2-d]pyrimidin-4(3H)-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a trifluoromethyl group attached to a phenyl ring, which is further connected to a benzofuro-pyrimidinone core. The presence of the trifluoromethyl group imparts significant chemical stability and influences the compound’s reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-4-(trifluoromethyl)phenylbenzofuro[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method includes the Stille coupling reaction, where an organotin compound reacts with an organic halide in the presence of a palladium catalyst . This method is favored for its ability to form carbon-carbon bonds efficiently.

Industrial Production Methods

Industrial production of this compound may involve large-scale Stille coupling reactions, optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are meticulously controlled to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-4-(trifluoromethyl)phenylbenzofuro[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound .

Scientific Research Applications

2-4-(trifluoromethyl)phenylbenzofuro[3,2-d]pyrimidin-4(3H)-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-4-(trifluoromethyl)phenylbenzofuro[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-4-(trifluoromethyl)phenylbenzofuro[3,2-d]pyrimidin-4(3H)-one stands out due to its benzofuro-pyrimidinone core, which imparts unique electronic properties and reactivity. This makes it a valuable compound for developing new materials and exploring novel therapeutic applications .

Properties

IUPAC Name

2-[4-(trifluoromethyl)phenyl]-3H-[1]benzofuro[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9F3N2O2/c18-17(19,20)10-7-5-9(6-8-10)15-21-13-11-3-1-2-4-12(11)24-14(13)16(23)22-15/h1-8H,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFOXSTRHEAEKMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=O)NC(=N3)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(trifluoromethyl)phenyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one
Reactant of Route 2
2-[4-(trifluoromethyl)phenyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one
Reactant of Route 3
2-[4-(trifluoromethyl)phenyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one

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